molecular formula C24H27NO5S B1681588 Troglitazone CAS No. 97322-87-7

Troglitazone

カタログ番号: B1681588
CAS番号: 97322-87-7
分子量: 441.5 g/mol
InChIキー: GXPHKUHSUJUWKP-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Troglitazone (chemical formula: C₂₄H₂₇NO₅S) is a thiazolidinedione (TZD) derivative initially approved in 1997 as an insulin sensitizer for type 2 diabetes mellitus (T2DM). It activates peroxisome proliferator-activated receptor gamma (PPARγ), enhancing glucose uptake and lipid metabolism . However, it was withdrawn globally by 2000 due to severe idiosyncratic hepatotoxicity, including fatal liver failure . Beyond its antidiabetic role, this compound exhibits antitumor effects, particularly against prostate cancer, through PPARγ-dependent and independent mechanisms . Its pharmacokinetics are linear and dose-proportional, with a bioavailability of 40–50% and an elimination half-life of 7.6–24 hours .

準備方法

Synthetic Routes and Reaction Conditions: Troglitazone synthesis involves several key steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) are used for purification .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

科学的研究の応用

Troglitazone is an oral antihyperglycemic agent used to manage type II diabetes, also known as noninsulin-dependent diabetes mellitus (NIDDM) or adult-onset diabetes . It is not chemically or functionally related to sulfonylureas, biguanides, or g-glucosidase inhibitors . It was withdrawn from the US, European, and Japanese markets in 2000 due to idiosyncratic hepatic reactions leading to hepatic failure and death .

Type 2 Diabetes Treatment

This compound improves metabolic control in individuals with NIDDM and enhances insulin action . It can be used concomitantly with a sulfonylurea or insulin to improve glycemic control .

Effects on Metabolic Parameters

  • Fasting Plasma Insulin this compound has been shown to lower fasting plasma insulin concentrations by 12-26% compared to a placebo .
  • Insulin Sensitivity It increases insulin sensitivity, which can be assessed by homeostasis model assessment (HOMA) .
  • Serum Lipids this compound can significantly lower serum triglyceride and non-esterified fatty acid concentrations and increase HDL cholesterol at specific doses . LDL cholesterol increases at 400 and 600 mg doses but not at 800 mg once daily or 400 mg twice daily, while the LDL/HDL ratio does not change during treatment .

Prevention of Type 2 Diabetes

This compound can reduce the incidence of diabetes, but this action may not persist after its use is discontinued . In one study, this compound reduced the development of diabetes by 75% compared to placebo .

Diabetic Neuropathy

This compound has shown benefits in diabetic neuropathy by decreasing inflammatory markers .

Adverse Events

In clinical trials, the incidence of adverse events in this compound-treated patients was no higher than in those treated with a placebo . However, a tendency to reduce neutrophil counts has been observed in patients taking the highest doses of this compound .

Liver Failure

This compound was withdrawn from the market due to reports of idiosyncratic hepatic reactions, leading to hepatic failure and death . Ninety-four cases of liver failure (89 acute, 5 chronic) were reported .

Comparison with Other Anti-diabetic Drugs

DrugA1c Reduction
Rosiglitazone 8mg0.91
Canagliflozin 100mg0.84
Canagliflozin 300mg1.01
Dapagliflozin 5mg0.65
Dapagliflozin 10mg0.73
Empagliflozin 10mg0.69
Empagliflozin 25mg0.77
Ertugliflozin 5mg0.73
Ertugliflozin 15mg0.81
The decreases in A1c are modeled for drug-naïve patients with an A1c of 8% and a weight of 90kg after 26 weeks of treatment .

作用機序

トログリタゾンは、ペルオキシソーム増殖剤活性化受容体(PPAR)を活性化することで効果を発揮します。特にPPARγと、程度は低いですがPPARαを活性化します。これらの核内受容体は、グルコースと脂質の代謝に関与する遺伝子の転写を調節します。トログリタゾンは、肝臓のグルコース産出を減らし、骨格筋のインスリン依存性グルコース利用を増加させます。 さらに、核因子κB(NF-κB)の活性を抑制し、その阻害剤(IκB)を増加させることで抗炎症作用を発揮します .

類似化合物:

ユニークさ: トログリタゾンは、臨床用途として導入された最初のチアゾリジンジオンであり、この薬物クラスの先駆者となりました。そのユニークな構造には、他のチアゾリジンジオンには存在しないクロマン環が含まれています。 トログリタゾンは、市場から撤退しましたが、より安全で効果的な抗糖尿病薬の開発のための貴重な知見を提供しました .

類似化合物との比較

Structural and Pharmacokinetic Profiles

Parameter Troglitazone Rosiglitazone Pioglitazone Ciglitazone
Core Structure TZD + chromanol moiety TZD + pyridine ring TZD + pyridine ring TZD + cyclohexyl chain
Bioavailability 40–50% ~99% ~80% Not well characterized
Half-life (hours) 7.6–24 3–4 16–24 ~6–8
Metabolism Sulfation, quinone formation CYP2C8-mediated CYP3A4/CYP2C8 Hepatic glucuronidation

Key Insights :

  • This compound’s chromanol moiety confers antioxidant properties but contributes to hepatotoxicity via sulfation-dependent bioactivation .
  • Rosiglitazone and pioglitazone lack the chromanol group, reducing oxidative stress and hepatotoxicity risk .

Mechanism of Action (MoA) and Efficacy

  • PPARγ Activation : All TZDs activate PPARγ, but this compound and ciglitazone exhibit PPARγ-independent effects. For example, this compound downregulates survivin and Bcl-2 in cancer cells independent of PPARγ .
  • Antidiabetic Efficacy: this compound ED₅₀: ~3 × 10⁻⁷ M (clonogenic assays) . Rosiglitazone is 3–5× more potent than this compound in PPARγ activation .
  • Anticancer Activity: this compound inhibits prostate cancer growth (ED₅₀: 10⁻⁵ M) and synergizes with retinoids, while ciglitazone shows superior anti-HBV activity (IC₅₀: 4.7 µM vs. This compound’s 9.7 µM) .

Experimental Data :

  • In HepG2 cells, 40 µM this compound induced ROS production equivalent to 200 µM rosiglitazone .
  • This compound’s LD₅₀ in hepatocytes: 25 µM (vs. >50 µM for rosiglitazone) .

Clinical and Preclinical Outcomes

  • Diabetes Management : this compound reduced HbA1c by 1.4% in clinical trials but was outperformed by rosiglitazone’s faster lipid droplet formation .
  • Antiviral Activity : Ciglitazone’s anti-HBV potency is double that of this compound, attributed to its (1-methylcyclohexyl)methoxyl side chain .
  • Cardiovascular Effects : Rosiglitazone increases MMP-9 activity, correlating with heart failure risk, whereas this compound inhibits MMP-9 via PPARγ .

生物活性

Troglitazone is a thiazolidinedione (TZD) and was the first drug approved in this class for the treatment of type 2 diabetes. Its primary mechanism of action involves the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which plays a crucial role in glucose and lipid metabolism. Despite its initial promise, this compound was withdrawn from the market due to severe liver toxicity. This article explores the biological activity of this compound, including its pharmacokinetics, effects on insulin sensitivity, and adverse events.

Pharmacokinetics

This compound exhibits unique pharmacokinetic properties that influence its clinical use:

  • Absorption : this compound is rapidly absorbed with an absolute bioavailability of 40-50%. Food intake can increase absorption by 30-80% .
  • Metabolism : The drug undergoes extensive hepatic metabolism, primarily through sulfation and glucuronidation, resulting in several metabolites, including M1 (sulfate conjugate) and M3 (quinone metabolite) .
  • Half-life : The mean elimination half-life ranges from 7.6 to 24 hours, allowing for once-daily dosing .

Table 1: Pharmacokinetic Parameters of this compound

ParameterValue
Bioavailability40-50%
Food effectIncreases by 30-80%
Half-life7.6 - 24 hours
Major metabolitesM1 (sulfate), M3 (quinone)

Insulin Sensitization

This compound enhances insulin sensitivity, which is critical for managing type 2 diabetes. Clinical studies indicate that it significantly improves glycemic control by increasing glucose uptake in adipose tissues without affecting insulin-stimulated uptake . Specifically, it enhances basal glucose transport by increasing the expression of the Glut1 glucose transporter .

Case Studies

A pivotal study demonstrated that this compound reduced the incidence of type 2 diabetes by 75% compared to placebo during its administration period. However, this protective effect did not persist after withdrawal of the drug . In a cohort study involving 387 participants treated with this compound, only 10 developed diabetes over a follow-up period, highlighting its efficacy during treatment .

Adverse Effects

Despite its benefits, this compound is associated with severe hepatotoxicity. A systematic review identified 94 cases of liver failure linked to this compound use, with a significant number requiring liver transplantation . The risk of liver injury increased with prolonged use, leading to the drug's market withdrawal due to safety concerns .

Table 2: Summary of Clinical Findings on this compound

Study/CaseFindings
Diabetes Prevention Study75% reduction in diabetes incidence
Liver Failure Cases94 cases reported; high incidence in women
Monitoring RecommendationsMonthly monitoring deemed insufficient

This compound primarily exerts its effects through PPAR-γ activation, which regulates gene expression involved in glucose and lipid metabolism. This mechanism promotes differentiation of preadipocytes into adipocytes and enhances insulin sensitivity in peripheral tissues.

Off-target Effects

Recent studies have indicated that this compound has a broader range of biological activities compared to other TZDs like rosiglitazone. It activated more assays across various biological processes in vitro, suggesting potential off-target effects that could contribute to its adverse events .

Q & A

Basic Research Questions

Q. What are the primary molecular mechanisms by which troglitazone enhances insulin sensitivity in obese and diabetic models?

this compound primarily activates the peroxisome proliferator-activated receptor gamma (PPARγ), a nuclear receptor that regulates genes involved in glucose and lipid metabolism. Methodologically, studies employ euglycemic-hyperinsulinemic clamps to measure glucose disposal rates and intravenous glucose tolerance tests (IVGTT) to calculate insulin sensitivity indices. For example, this compound increased glucose disposal rates by 28% in obese subjects and reduced fasting insulin by 48% via PPARγ-mediated transcriptional regulation of insulin signaling pathways .

Q. How does this compound exert antiproliferative effects in cancer cells?

this compound induces cell cycle arrest (G0/G1 phase) and apoptosis in cancer cells by modulating PPARγ-dependent and -independent pathways. Key methodologies include flow cytometry for cell cycle analysis, Western blotting for p21 and phosphorylated ERK expression, and microarray analysis to identify downstream targets. In gastric cancer cells, this compound at 40 µM suppressed proliferation by upregulating p21 and downregulating ERK activation .

Q. What experimental models are used to assess this compound’s cardioprotective effects in diabetes?

Streptozotocin (STZ)-induced diabetic rat models are commonly used to study this compound’s inhibition of L-type calcium currents (ICa,L) in cardiac myocytes. Whole-cell voltage-clamp techniques reveal that this compound inhibits ICa,L more potently in diabetic myocytes (IC₅₀ = 4.3 mmol/L) than in controls (IC₅₀ = 9.5 mmol/L), suggesting a diabetes-specific cardioprotective mechanism .

Advanced Research Questions

Q. How do PPARγ polymorphisms influence this compound’s efficacy in clinical trials?

The Pro12Ala variant in PPARγ2 does not significantly alter this compound’s insulin-sensitizing effects, as shown in the TRIPOD study. Genotype stratification and insulin sensitivity indices (e.g., from IVGTT) are used to assess pharmacogenetic variability. Despite functional differences in PPARγ isoforms, this compound’s efficacy remains consistent across genotypes, suggesting broad applicability .

Q. What explains conflicting data on this compound’s hepatotoxicity mechanisms?

this compound’s hepatotoxicity involves competitive inhibition of the bile salt export pump (ABCB11) by its sulfate metabolite (IC₅₀ = 0.4–0.6 µM) and reactive metabolite formation. Methodologies like Lineweaver-Burk plots distinguish competitive (this compound) vs. non-competitive (pheophorbide a) inhibition kinetics. Discrepancies arise from interspecies differences in metabolite accumulation and study designs focusing on acute vs. chronic exposure .

Q. Why did this compound fail to sustain diabetes prevention in long-term studies despite short-term efficacy?

In the Diabetes Prevention Program (DPP), this compound reduced diabetes incidence by 50% during active treatment (0.9 years) via enhanced insulin sensitivity and β-cell function. However, its effects reversed post-discontinuation, highlighting the need for continuous PPARγ activation. Comparative analysis with metformin and lifestyle interventions underscores the transient nature of pharmacological prevention without sustained intervention .

Q. How does this compound synergize with other agents to overcome glucocorticoid-induced insulin resistance?

In dexamethasone-treated adipocytes, this compound restores insulin-stimulated glucose uptake by reversing glucocorticoid receptor (GR)-mediated suppression of glucose transporters. Experimental designs use 2-deoxyglucose uptake assays and insulin receptor binding studies. Unlike metformin, this compound directly enhances glycogen synthesis without affecting insulin binding, indicating distinct mechanisms .

Q. What methodologies resolve contradictions in this compound’s antioxidant capacity across cell types?

this compound’s antioxidant potency varies by oxidation model (e.g., Cu++ vs. HUVEC-mediated LDL oxidation). At 10 mmol/L, it inhibits lipid peroxidation 2.5-fold more effectively than vitamin E in endothelial models. Discrepancies arise from differences in radical scavenging kinetics and cellular uptake, necessitating context-specific assays like thiobarbituric acid-reactive substances (TBARS) and electron paramagnetic resonance (EPR) .

Q. Methodological Considerations

Q. How are competitive vs. non-competitive inhibition kinetics distinguished in this compound studies?

Lineweaver-Burk plots and Michaelis-Menten analyses classify inhibitors: this compound’s competitive inhibition of ABCB11 shows intersecting lines at the y-axis, while non-competitive inhibitors (e.g., pheophorbide a) intersect at the x-axis. This distinction informs drug interaction risks and substrate-binding site mapping .

Q. What are optimal in vitro concentrations for studying this compound’s anticancer effects?

this compound at 5–40 µM induces differentiation in liposarcoma cells and sensitizes lung adenocarcinoma cells to TRAIL-induced apoptosis. Dose-response curves and synergy indices (e.g., Chou-Talalay method) validate combinatory effects with agents like lovastatin, which enhances EMT marker (E-cadherin) expression .

特性

IUPAC Name

5-[[4-[(6-hydroxy-2,5,7,8-tetramethyl-3,4-dihydrochromen-2-yl)methoxy]phenyl]methyl]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27NO5S/c1-13-14(2)21-18(15(3)20(13)26)9-10-24(4,30-21)12-29-17-7-5-16(6-8-17)11-19-22(27)25-23(28)31-19/h5-8,19,26H,9-12H2,1-4H3,(H,25,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXPHKUHSUJUWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(CCC(O2)(C)COC3=CC=C(C=C3)CC4C(=O)NC(=O)S4)C(=C1O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8023719
Record name Troglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

97322-87-7
Record name Troglitazone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=97322-87-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Troglitazone [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097322877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Troglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Troglitazone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8023719
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Melting Point

184-186 °C
Record name Troglitazone
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00197
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Synthesis routes and methods I

Procedure details

Following the procedure described in Preparation 58, 120 mg of 5-[4-(6-hydroxy-2,5,7,8-tetramethyl-2H-chromen-2-ylmethoxy)benzyl]thiazolidine -2,4-dione (prepared as described in Example 32) were dissolved in 4 ml of methanol and, in the presence of 40 mg of 10% w/w palladium-on-carbon, it was reduced under 3-5 atmospheres (about 3-5 bars) pressure of hydrogen, to give the title compound. The melting point and nuclear magnetic resonance spectrum of this compound accorded with those of the compound obtained in Example 27(b).
Name
5-[4-(6-hydroxy-2,5,7,8-tetramethyl-2H-chromen-2-ylmethoxy)benzyl]thiazolidine -2,4-dione
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 9.6 g of ethyl 3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate (prepared as described in Preparation 51), 1.8 g of thiourea and 11 ml of sulfolane was heated for 3.5 hours at 120° C. under a nitrogen stream. 100 ml of ethylene glycol monomethyl ether and 70 ml of 10% w/v aqueous hydrochloric acid were then added to the reaction mixture, after which it was heated under reflux for 12 hours. The product was then purified as described in Example 27, to give the title compound. The melting point and nuclear magnetic resonance spectrum of this compound accorded with those of the compound obtained in Example 27(b).
Name
ethyl 3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate
Quantity
9.6 g
Type
reactant
Reaction Step One
Quantity
1.8 g
Type
reactant
Reaction Step One
Quantity
11 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods III

Procedure details

3.1 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2-iminothiazolidin-4-one [prepared as described in Example 1(a)] were added to a mixture of 45 ml of acetic acid, 15 ml of concentrated hydrochloric acid and 8 ml of water, and the mixture was reacted for 12 hours at 85°-90° C. It was then processed and purified in a similar manner to Example 1(a), giving 2.5 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]thiazolidine-2,4-dione, whose melting point and nuclear magnetic resonance spectrum were consistent with those of the product of Example 1(b).
Name
5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)benzyl]-2-iminothiazolidin-4-one
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

15.5 g of 5-[4-(6-hydroxy-2,5,7,8-tetramethyl chroman-2-yl-methoxy) benzyl]-2-iminothiazolidine-4-one, prepared by the process as described in Example-1, was added to a mixture of 225 ml of acetic acid, 75 ml of conc. hydrochloric acid and 40 ml of water and the mixture was refluxed for 12 hrs. The reaction mixture was cooled to room temperature and 66.2 g of sodium bicarbonate was added and once the evolution of carbondioxide had ceased, the solvent was distilled off applying high vacuum. A 10:1 by volume mixture of benzene and ethyl acetate was added to the residue and the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water. The organic layer was dried over anhydrous sodium sulphate and the solvent was distilled off. The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane to furnish 12.5 g of the required 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione (Troglitazone) with a HPLC purity of ~67-70%.
Name
5-[4-(6-hydroxy-2,5,7,8-tetramethyl chroman-2-yl-methoxy) benzyl]-2-iminothiazolidine-4-one
Quantity
15.5 g
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step Two
Quantity
75 mL
Type
reactant
Reaction Step Two
Name
Quantity
40 mL
Type
solvent
Reaction Step Two
Quantity
66.2 g
Type
reactant
Reaction Step Three

Synthesis routes and methods V

Procedure details

A mixture of 70 g of ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate, 13.12 g of thiourea and 80.2 ml of sulpholane was reacted for 80 min., under a nitrogen stream at 115°-120° C. Subsequently, a 656.2 ml Acetic acid, 218.7 ml conc. hydrochloric acid and 109.4 ml water was added to this and the resulting mixture was further heated for 12 hrs at 85°-90° C. The reaction mixture was cooled to room temperature and 196.8 g of sodium bicarbonate was added and once the evolution of carbondioxide had ceased, the solvent was distilled off applying high vacuum. A 10:1 by volume mixture of benzene and ethyl acetate was added to the residue and the crude product was washed with a mixture of equal volumes of a saturated aq. sodium bicarbonate solution & water. The organic layer was dried over anhydrous sodium sulphate and the solvent was distilled off. The resulting crude product was quickly eluted from a silica gel column with 50% ethylacetate-hexane to furnish 40 g of the required 5-{4-(6-hydroxy-2, 5, 7, 8-tetramethylchroman-2-yl-methoxy) benzyl) thiazolidine-2,4-dione (Troglitazone) with a HPLC purity of ~67-70%. The elution of column was continued further to yield 5-[4-(6-hydroxy-2,5,7,8-tetramethylchroman-2-yl-methoxy)benzyl]2-iminothiazolidine-4-one with HPLC purity of ~70%.
Name
ethyl-3-[4-(6-acetoxy-2,5,7,8-tetramethylchroman-2-ylmethoxy)phenyl]-2-chloropropionate
Quantity
70 g
Type
reactant
Reaction Step One
Quantity
13.12 g
Type
reactant
Reaction Step One
Quantity
80.2 mL
Type
reactant
Reaction Step One
Quantity
196.8 g
Type
reactant
Reaction Step Two
Quantity
218.7 mL
Type
reactant
Reaction Step Three
Name
Quantity
109.4 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。